molecular formula C11H9N3O2 B1266823 2-Amino-4-phenylpyrimidine-5-carboxylic acid CAS No. 91093-42-4

2-Amino-4-phenylpyrimidine-5-carboxylic acid

Cat. No. B1266823
CAS RN: 91093-42-4
M. Wt: 215.21 g/mol
InChI Key: QYMSHUCTVIQCSI-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Amino-4-phenylpyrimidine-5-carboxylic acid is synthesized through a condensation reaction, as seen in the creation of 2-(4-aminophenyl)-5-aminopyrimidine, which involves the reaction of vinamidium salts and amidine chloride salts, followed by hydrazine palladium catalyzed reduction. This compound is a precursor for various homo- and copolyimides, demonstrating the versatility of pyrimidine derivatives in polymer science (Xia et al., 2006).

Molecular Structure Analysis The molecular structure of 2-aminopyrimidine derivatives has been extensively studied, revealing their capability to form stable hydrogen-bonded networks with carboxylic acids. For instance, co-crystals formed with phenylenediacetic acid showcase infinite hydrogen-bonded chains, stabilized by weak C-H...O contacts, indicating the significance of hydrogen bonding in the supramolecular assembly of such compounds (Chinnakali et al., 1999).

Chemical Reactions and Properties The chemical reactivity of 2-amino-4-phenylpyrimidine-5-carboxylic acid derivatives is highlighted by their interaction with various functional groups to form complex structures. For example, their reaction with heterocyclic carboxylic acids under certain conditions leads to the formation of molecular adducts characterized by X-ray diffraction methods, showing the compound's adaptability in forming diverse molecular structures (Lynch et al., 1998).

Physical Properties Analysis The physical properties, such as thermal stability and mechanical strength, of polymers derived from 2-amino-4-phenylpyrimidine-5-carboxylic acid are remarkable. Polymers synthesized from this compound exhibit high thermal stability with glass transition temperatures ranging from 307-434 degrees Celsius and retain excellent mechanical properties, demonstrating the potential of these compounds in creating high-performance materials (Xia et al., 2006).

Chemical Properties Analysis The chemical properties of 2-amino-4-phenylpyrimidine-5-carboxylic acid derivatives are further explored through their ability to form crystalline adducts with salicylic acids. These interactions result in various supramolecular structures, which are significantly influenced by the substituent groups on the phenyl ring. The diverse structural outcomes from these interactions underline the compound's capacity for versatile chemical bonding and its potential in supramolecular chemistry (Montis & Hursthouse, 2012).

Scientific Research Applications

Microwave-mediated Synthesis

Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates react under microwave irradiation in solvent-free conditions with specific compounds to yield novel pyrimido[1,2-a]pyrimidines. These pyrimido[1,2-a]pyrimidines have been structurally analyzed, providing insights into their potential applications in various chemical syntheses and transformations (Eynde et al., 2001).

Luminescent Frameworks

Novel luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks have been synthesized. These frameworks exhibit red or green emission, with the luminescence attributed to Eu3+ and Tb3+ ions. The study of these compounds contributes to the understanding of photoluminescence behavior in solid samples, which is significant for material science and optoelectronics (Jia et al., 2014).

Reaction Mechanisms

Research on the conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine has provided insights into the mechanisms of ring transformations in reactions with heterocyclic halogeno compounds. This understanding aids in the development of synthetic methodologies for producing various pyrimidine derivatives (Meeteren & Plas, 2010).

Supramolecular Network

Studies on the interaction of substituted 2-aminopyrimidines with different dicarboxylic acids have revealed their potential in crystal engineering and the development of supramolecular architectures. These findings have implications for the design of molecular complexes and materials (Goswami et al., 2008).

Antimicrobial Evaluation

Research on novel 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids has shown significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Shastri, 2019).

Polyphosphoric Acid Reactions

Studies have demonstrated the synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine by condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids, expanding the chemical toolbox for synthesizing pyrimidine derivatives (Harutyunyan et al., 2015).

properties

IUPAC Name

2-amino-4-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-13-6-8(10(15)16)9(14-11)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMSHUCTVIQCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292023
Record name 2-amino-4-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-phenylpyrimidine-5-carboxylic acid

CAS RN

91093-42-4
Record name 91093-42-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-4-phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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